molecular formula C23H16N4O3 B2363581 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291842-58-4

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Cat. No.: B2363581
CAS No.: 1291842-58-4
M. Wt: 396.406
InChI Key: ZOHIFYPTIMOJPU-UHFFFAOYSA-N
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Description

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phthalazinone core, which is fused with an oxadiazole ring and substituted with methoxyphenyl and phenyl groups, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Phthalazinone Core Synthesis: : The phthalazinone core is often prepared by the condensation of phthalic anhydride with hydrazine, followed by cyclization.

  • Coupling Reactions: : The final step involves coupling the oxadiazole derivative with the phthalazinone core. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the substituents and desired conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the oxadiazole ring can produce hydrazine derivatives.

Scientific Research Applications

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
  • 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
  • 4-[3-(2-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Uniqueness

The uniqueness of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one lies in its methoxy group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds with different substituents, the methoxy group can enhance the compound’s ability to interact with specific biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c1-29-19-14-8-7-13-18(19)21-24-22(30-26-21)20-16-11-5-6-12-17(16)23(28)27(25-20)15-9-3-2-4-10-15/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHIFYPTIMOJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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